BE1218

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

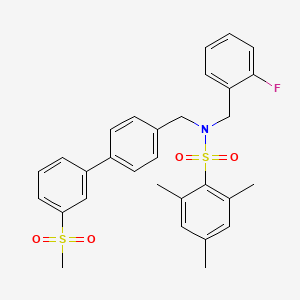

C30H30FNO4S2 |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide |

InChI |

InChI=1S/C30H30FNO4S2/c1-21-16-22(2)30(23(3)17-21)38(35,36)32(20-27-8-5-6-11-29(27)31)19-24-12-14-25(15-13-24)26-9-7-10-28(18-26)37(4,33)34/h5-18H,19-20H2,1-4H3 |

InChI Key |

YZKNHPOMZOAMSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=CC=C4F)C |

Origin of Product |

United States |

Foundational & Exploratory

BE1218: A Technical Guide to its Function as a Liver X Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE1218 is a potent and selective small molecule that functions as a liver X receptor (LXR) inverse agonist. It demonstrates high affinity for both LXRα and LXRβ isoforms, effectively suppressing the basal transcriptional activity of these nuclear receptors. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for professionals in biomedical research and drug development.

Core Function: Inverse Agonism of Liver X Receptors

This compound is characterized as a synthetic inverse agonist of both LXRα and LXRβ.[1][2][3][4][5] Unlike an antagonist, which simply blocks the action of an agonist, an inverse agonist reduces the constitutive activity of a receptor. In the context of LXRs, which exhibit a basal level of transcriptional activity even in the absence of a ligand, this compound actively represses this activity.[2] This function positions this compound as a valuable chemical probe for studying LXR biology and as a potential therapeutic agent in diseases characterized by aberrant LXR signaling, such as certain cancers and metabolic disorders.[6][7] this compound belongs to the biphenyl-3-methylsulfone class of LXR ligands.[7][8]

Quantitative Profile

The potency of this compound has been determined through cellular assays, revealing its high affinity for both LXR isoforms. The half-maximal inhibitory concentration (IC50) values are consistently reported as:

| Receptor Isoform | IC50 Value |

| LXRα | 9 nM |

| LXRβ | 7 nM |

| Table 1: Potency of this compound against LXRα and LXRβ.[1][2][4][5][9] |

Mechanism of Action: Recruitment of Corepressors

Liver X receptors function as heterodimers with the Retinoid X Receptor (RXR). This LXR-RXR complex binds to LXR response elements (LXREs) in the promoter regions of target genes.

-

Agonist Action: In the presence of an agonist (like the endogenous oxysterols), the LXR-RXR complex undergoes a conformational change that leads to the recruitment of coactivator proteins. This complex then initiates the transcription of target genes, such as those involved in cholesterol efflux (e.g., ABCA1) and lipogenesis (e.g., SREBF1).[7][10]

-

Inverse Agonist Action (this compound): this compound binds to the LXR portion of the heterodimer and induces a different conformational change. This change promotes the recruitment of corepressor proteins (e.g., NCoR, SMRT).[2] The resulting complex actively suppresses the transcription of LXR target genes.[1][2] This leads to a reduction in the expression of genes that promote fatty acid synthesis.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of this compound as an LXR inverse agonist.

Experimental Protocols

The primary method used to determine the IC50 values of this compound is a cell-based cotransfection assay. Below is a detailed, representative protocol.

Cell-Based LXR Reporter Assay

Objective: To quantify the inverse agonist activity of this compound on LXRα and LXRβ.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

- Cells are seeded in 96-well plates.

- Using a lipid-based transfection reagent (e.g., Lipofectamine), cells are transiently cotransfected with three plasmids:

- A full-length human LXRα or LXRβ expression vector.

- An LXR-dependent reporter plasmid containing a luciferase gene downstream of a promoter with LXR response elements (e.g., pGAL4-UAS-tk-luc).

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

- 24 hours post-transfection, the medium is replaced with DMEM containing a range of concentrations of this compound (e.g., from 1 pM to 10 µM).

- Cells are incubated with the compound for an additional 24 hours.

3. Luciferase Assay:

- The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

- Firefly luciferase activity (from the LXR reporter) is normalized to the Renilla luciferase activity (from the control plasmid).

4. Data Analysis:

- The normalized luciferase activity is plotted against the logarithm of the this compound concentration.

- A sigmoidal dose-response curve is fitted to the data using non-linear regression.

- The IC50 value, representing the concentration of this compound that causes 50% inhibition of the basal LXR activity, is calculated from the curve.

Experimental Workflow Diagram

Caption: Workflow for a cell-based LXR reporter assay.

Conclusion

This compound is a potent LXR inverse agonist with nanomolar efficacy against both LXRα and LXRβ. Its mechanism of action involves the recruitment of corepressors to the LXR-RXR heterodimer, leading to the suppression of target gene transcription. The well-defined potency and mechanism make this compound a critical tool for investigating the physiological and pathological roles of LXR signaling and a promising scaffold for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and structure activity relationship of the first class of LXR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caister.com [caister.com]

BE1218: A Potent LXR Inverse Agonist for Research and Drug Discovery

An In-depth Technical Guide on the Discovery and Characterization of a Novel Liver X Receptor Modulator

Executive Summary

The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. While LXR agonists have been explored for their therapeutic potential, their clinical utility has been hampered by side effects such as hepatic steatosis (fatty liver). This has spurred interest in the development of LXR inverse agonists, a class of molecules that suppress the basal activity of LXRs. This whitepaper provides a comprehensive technical overview of the discovery and characterization of BE1218, a potent LXR inverse agonist. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the field of nuclear receptor modulation and metabolic diseases.

Introduction to Liver X Receptors (LXRs) and Inverse Agonism

LXRs function as cholesterol sensors that, upon activation by oxysterols (oxidized derivatives of cholesterol), form a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[2] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids, and lipogenesis (e.g., SREBP-1c, FASN).[1]

While agonists activate LXRs and promote the recruitment of co-activator proteins, inverse agonists stabilize a receptor conformation that favors the recruitment of co-repressor proteins, leading to a decrease in the basal level of gene transcription. This mechanism offers a therapeutic strategy to selectively inhibit pathways that are constitutively active or pathologically upregulated, such as de novo lipogenesis in metabolic disorders.

This compound: A Novel LXR Inverse Agonist

This compound has been identified as a potent LXR inverse agonist with nanomolar efficacy against both LXR isoforms.[2][3] Its discovery represents a significant advancement in the development of selective LXR modulators with therapeutic potential.

Quantitative Data

The primary in vitro characterization of this compound has focused on its ability to inhibit the constitutive activity of LXRα and LXRβ. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Parameter | LXRα | LXRβ | Reference |

| IC50 | 9 nM | 7 nM | [2][3] |

Table 1: In Vitro Potency of this compound

Experimental Protocols

The following sections detail the methodologies typically employed in the discovery and characterization of LXR inverse agonists like this compound. While the specific details for this compound's characterization are proprietary to the discovering entity, these protocols represent the standard and widely accepted assays in the field.

LXRα and LXRβ Co-transfection Luciferase Reporter Assay

This assay is the gold standard for determining the functional activity of LXR modulators. It measures the ability of a compound to affect the transcriptional activity of LXR on a target gene promoter.

Principle: HEK293T cells are transiently co-transfected with plasmids encoding the LXRα or LXRβ ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. In the presence of an inverse agonist, the basal luciferase expression is reduced.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, cells are co-transfected with the appropriate LXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with DMEM containing the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Assay:

-

After 16-24 hours of incubation with the compound, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

-

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

qPCR is used to assess the effect of an LXR inverse agonist on the mRNA expression levels of endogenous LXR target genes, such as Fatty Acid Synthase (FASN).

Principle: This technique quantifies the amount of a specific mRNA in a sample. For an LXR inverse agonist, a decrease in the mRNA levels of a target gene like FASN would be expected.

Protocol:

-

Cell Culture and Treatment:

-

A relevant cell line (e.g., HepG2, a human liver cancer cell line) is cultured to an appropriate confluency.

-

Cells are treated with the test compound (this compound) at various concentrations for a specified period (e.g., 24 hours).

-

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target gene (e.g., FASN) and a housekeeping gene (e.g., GAPDH for normalization), and a SYBR Green or TaqMan-based qPCR master mix.

-

The reaction is performed in a real-time PCR cycler.

-

-

Data Analysis:

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Visual representations of the LXR signaling pathway, the discovery workflow for an LXR inverse agonist, and the logical relationship of its effects are provided below.

Caption: LXR Signaling Pathway with an Inverse Agonist.

Caption: Discovery Workflow for an LXR Inverse Agonist.

Caption: Logical Flow of this compound's Molecular Effect.

Conclusion and Future Directions

This compound represents a promising new tool for investigating the physiological and pathological roles of LXR. Its high potency and inverse agonist activity make it a valuable pharmacological probe. Further studies are warranted to evaluate its in vivo efficacy and safety profile in animal models of metabolic diseases, such as non-alcoholic steatohepatitis (NASH) and atherosclerosis. The detailed characterization of this compound and similar molecules will undoubtedly contribute to a deeper understanding of LXR biology and may pave the way for novel therapeutic interventions for a range of metabolic and inflammatory disorders.

References

BE1218: A Technical Guide to a Potent LXR Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE1218 is a potent small molecule inhibitor of the Liver X Receptors (LXR), LXRα and LXRβ. It functions as an inverse agonist, a class of ligands that reduce the basal activity of a receptor, thereby suppressing its constitutive signaling. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on publicly available data. It is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and immunology who are interested in utilizing this compound as a chemical probe to investigate LXR biology or as a starting point for drug discovery programs.

Physicochemical and Pharmacological Properties

This compound exhibits high potency in inhibiting both LXR isoforms, making it a valuable tool for studying LXR-mediated physiological and pathological processes. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀FNO₄S₂ | [1] |

| Molecular Weight | 551.69 g/mol | [1] |

| Purity | 99.86% | [1] |

| IC₅₀ for LXRα | 9 nM | [2] |

| IC₅₀ for LXRβ | 7 nM | [2] |

Synthesis of this compound

Disclaimer: The detailed experimental protocol for the synthesis of this compound is described in the primary scientific literature, specifically in the publication "Synthesis and structure activity relationship of the first class of LXR inverse agonists" in the journal Bioorganic Chemistry (2022).[1] Despite extensive searches, the full text of this article was not publicly accessible. Therefore, a detailed, step-by-step synthesis protocol cannot be provided in this guide.

Based on the chemical structure of this compound and general principles of medicinal chemistry, its synthesis likely involves a multi-step organic synthesis approach. Key steps would likely include the formation of the central sulfonamide linkage and the coupling of the substituted aromatic and heterocyclic moieties. Researchers seeking to synthesize this compound are strongly encouraged to consult the primary publication for the precise reaction conditions, reagents, and purification methods.

Characterization of this compound

Disclaimer: As with the synthesis protocol, the detailed experimental conditions for the characterization of this compound are contained within the aforementioned primary publication, which was not accessible. The following descriptions are based on standard analytical techniques used for the structural elucidation and purity assessment of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural characterization of organic molecules. For this compound, a comprehensive NMR analysis would include:

-

¹H NMR: To determine the number and chemical environment of protons, providing information on the aromatic, aliphatic, and heterocyclic regions of the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms present in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this compound. The measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass of the molecular formula C₃₀H₃₀FNO₄S₂ to confirm its identity with high accuracy.

Purity Analysis

The purity of the synthesized this compound would be assessed using High-Performance Liquid Chromatography (HPLC). A high purity level, such as the reported 99.86%, is crucial for obtaining reliable and reproducible results in biological assays.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as an inverse agonist of the Liver X Receptors. LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. In their basal state, LXRs can be bound by co-repressor proteins, which suppress gene transcription. The binding of an inverse agonist like this compound stabilizes this co-repressor complex, leading to a further decrease in the transcription of LXR target genes.

A key pathway regulated by LXRs is the de novo lipogenesis pathway, which is controlled by the master transcriptional regulator, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By suppressing LXR activity, this compound is expected to downregulate the expression of SREBP-1c and its downstream target genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), which are critical enzymes in fatty acid and triglyceride synthesis.

Caption: LXR inverse agonist this compound signaling pathway.

Experimental Protocols

As the primary literature detailing the specific experimental protocols for this compound was not accessible, this section provides generalized protocols for key assays relevant to the characterization of an LXR inverse agonist.

LXR Co-transfection Reporter Assay

This assay is used to determine the functional activity of a compound on LXRα and LXRβ.

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and transfected with expression plasmids for full-length human LXRα or LXRβ, a Gal4-responsive luciferase reporter plasmid, and a β-galactosidase expression plasmid for normalization.

-

Compound Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.

-

Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay is used to measure the effect of this compound on the expression of LXR target genes.

-

Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human hepatoma cells) is cultured and treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using a reverse transcriptase.

-

qPCR: qPCR is performed using gene-specific primers for SREBP-1c, FASN, SCD1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

This compound is a valuable chemical tool for the study of Liver X Receptor biology. Its high potency as an inverse agonist for both LXRα and LXRβ allows for the effective suppression of LXR-mediated gene transcription, particularly in the context of de novo lipogenesis. While detailed, step-by-step protocols for its synthesis and characterization are proprietary to the original researchers, this guide provides a comprehensive overview of its known properties and the standard methodologies used for its evaluation. Further investigation into the therapeutic potential of this compound and its analogs is warranted in various disease models.

References

BE1218: A Potent LXR Inverse Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding affinity and mechanism of action of BE1218, a potent inverse agonist of the Liver X Receptors (LXR). The information presented herein is intended to support research and development efforts in metabolic diseases, oncology, and beyond.

Introduction to this compound and Liver X Receptors (LXRs)

This compound is a small molecule that functions as a high-affinity inverse agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[1] LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[2] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols, recruit coactivators to stimulate the expression of target genes.

In contrast to agonists, LXR inverse agonists like this compound bind to the LXR-RXR heterodimer and promote the recruitment of corepressor proteins.[3] This action actively suppresses the basal transcriptional activity of the receptor, leading to the downregulation of LXR target genes. This mechanism is of significant therapeutic interest, as the activation of LXR, while beneficial for reverse cholesterol transport, can also lead to undesired lipogenesis and hepatic steatosis.

Target Binding Affinity of this compound

The binding affinity of this compound for LXRα and LXRβ has been quantified, demonstrating its potent inhibitory action. The half-maximal inhibitory concentration (IC50) values, determined through a co-regulator recruitment assay, are summarized in the table below.[1]

| Target | IC50 (nM) |

| Liver X Receptor α (LXRα) | 9 |

| Liver X Receptor β (LXRβ) | 7 |

Table 1: Binding Affinity of this compound for LXR Isoforms.[1]

Mechanism of Action: LXR Inverse Agonism

The primary mechanism of action for this compound is the stabilization of a receptor conformation that preferentially binds to corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[2][3][4] In the unliganded state, LXRs can associate with corepressors to repress gene transcription.[4] While agonists cause the dissociation of these corepressors and the recruitment of coactivators, inverse agonists like this compound enhance the interaction with corepressors, leading to a robust and sustained repression of gene expression.[3]

The downstream effect of this corepressor recruitment is the silencing of key genes involved in de novo lipogenesis.[3] Notably, the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its target genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), is significantly suppressed.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Partial Agonism of Liver X Receptor α Is Related to Differential Corepressor Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

BE1218: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE1218 is a potent synthetic molecule identified as a dual inverse agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). As a member of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. By acting as an inverse agonist, this compound suppresses the basal transcriptional activity of LXRs, offering a unique mechanism for modulating cellular signaling pathways. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on the PI3K/Akt, MAPK/ERK, and mTOR pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action.

Core Activity of this compound

This compound exhibits high-potency inverse agonist activity against both LXR isoforms. The half-maximal inhibitory concentrations (IC50) have been determined as follows:

| Target | IC50 Value |

| LXRα | 9 nM[1][2][3] |

| LXRβ | 7 nM[1][2][3] |

This potent activity makes this compound a valuable tool for investigating the physiological and pathological roles of LXR signaling.

Downstream Signaling Pathways of this compound

As an LXR inverse agonist, this compound's effects on downstream signaling are primarily mediated through its modulation of LXR-dependent gene transcription and subsequent protein activity. The following sections detail the impact of this compound on key signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. LXR activation is known to inhibit this pathway. As an inverse agonist, this compound is expected to relieve this inhibition, although the precise effects can be complex and context-dependent.

One of the key mechanisms by which LXR activation inhibits PI3K/Akt signaling is through the transcriptional upregulation of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN). PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, thereby antagonizing the PI3K/Akt pathway.

Caption: Workflow for analyzing the effect of this compound on ERK phosphorylation via Western Blot.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and autophagy. The relationship between LXR and mTOR signaling is intricate. Some studies suggest that LXRα can be a downstream effector of the mTOR complex 1 (mTORC1) substrate, S6 Kinase 1 (S6K1). Therefore, by acting as an inverse agonist on LXR, this compound could potentially modulate the feedback loops within the mTOR pathway.

Signaling Cascade of the mTOR Pathway and Potential LXR Crosstalk

Caption: The mTOR signaling pathway with a potential regulatory link from S6K1 to LXRα.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on downstream signaling pathways. Below are representative protocols for key experiments.

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, HepG2) at a suitable density and allow them to adhere overnight. Serum-starve the cells for 16-24 hours before treatment with various concentrations of this compound for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Luciferase Reporter Assay for LXR Transcriptional Activity

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an LXR-responsive element (LXRE)-luciferase reporter plasmid, a β-galactosidase expression vector (for normalization), and an LXR expression vector.

-

Compound Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations for another 24 hours.

-

Cell Lysis and Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Normalization: Measure the β-galactosidase activity of the cell lysates to normalize the luciferase activity for transfection efficiency.

-

Data Analysis: Express the results as relative luciferase units (RLU) and calculate the IC50 value for this compound's inverse agonist activity.

Kinase Activity Assay

-

Kinase Reaction: Set up a kinase reaction mixture containing the purified active kinase (e.g., Akt1, ERK2), its specific substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (as a positive control) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kinase assay kits that employ a luminescence-based detection method.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value of this compound for the specific kinase.

Conclusion

This compound is a potent LXR inverse agonist that modulates key downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and mTOR. Its ability to influence these pathways highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting a range of diseases, including metabolic disorders and cancer. The experimental protocols provided in this guide offer a framework for the detailed investigation of this compound's mechanism of action and its effects on cellular function. Further research is warranted to fully elucidate the complex interplay between this compound, LXR, and these critical signaling networks.

References

- 1. Inhibition of ERK1/2 and Activation of Liver X Receptor Synergistically Induce Macrophage ABCA1 Expression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

BE1218: A Novel Liver X Receptor Inverse Agonist with Potential Implications in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE1218 has been identified as a potent inverse agonist of the Liver X Receptors (LXR), specifically targeting both LXRα and LXRβ isoforms with high affinity. With IC50 values of 9 nM for LXRα and 7 nM for LXRβ, this small molecule presents a valuable tool for investigating the therapeutic potential of LXR modulation.[1][2] While the primary research area for this compound has been in oncology, its action on LXRs, key regulators of lipid homeostasis, suggests a potential, yet largely unexplored, role in lipid metabolism.[3] This technical guide provides a foundational overview of this compound, its mechanism of action, and the theoretical implications for lipid metabolism, drawing from the established functions of Liver X Receptors.

Introduction to this compound

This compound is a synthetic small molecule characterized as a potent and selective inverse agonist of both LXRα and LXRβ.[1][2] Inverse agonism implies that this compound not only blocks the binding of activating ligands but also reduces the basal, constitutive activity of the receptor. This mechanism offers a distinct approach to modulating LXR signaling compared to neutral antagonists.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀FNO₄S₂ | [3] |

| Molecular Weight | 551.69 g/mol | [3] |

| Target(s) | Liver X Receptor α (LXRα), Liver X Receptor β (LXRβ) | [1][2] |

| Activity | Inverse Agonist | [1][2] |

| IC50 (LXRα) | 9 nM | [1][2] |

| IC50 (LXRβ) | 7 nM | [1][2] |

| Primary Research Area | Cancer | [3] |

The Role of Liver X Receptors in Lipid Metabolism

Liver X Receptors are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in cholesterol, fatty acid, and glucose metabolism. They form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of their target genes.

Key functions of LXRs in lipid metabolism include:

-

Reverse Cholesterol Transport: LXRs are master regulators of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. They induce the expression of genes such as ABCA1 and ABCG1, which encode for cholesterol efflux transporters.

-

Fatty Acid Synthesis: LXRs stimulate de novo lipogenesis (fatty acid synthesis) in the liver by upregulating the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase (ACC).[4]

-

Triglyceride Metabolism: Through the induction of SREBP-1c, LXRs also influence the synthesis of triglycerides.

Theoretical Role of this compound in Lipid Metabolism

As an LXR inverse agonist, this compound is expected to suppress the expression of LXR target genes. This leads to a set of theoretical effects on lipid metabolism that are largely opposite to those of LXR agonists.

Potential Effects of this compound on Lipid Metabolism:

-

Inhibition of Reverse Cholesterol Transport: By repressing the expression of ABCA1 and ABCG1, this compound could potentially hinder the efflux of cholesterol from cells, including macrophages in the arterial wall.

-

Suppression of Hepatic Lipogenesis: this compound may downregulate the expression of SREBP-1c and its downstream targets (FASN, ACC), leading to a reduction in fatty acid and triglyceride synthesis in the liver. This could theoretically be beneficial in conditions characterized by excessive lipogenesis, such as non-alcoholic fatty liver disease (NAFLD).

Experimental Protocols

While specific experimental data on the effects of this compound on lipid metabolism are not yet widely published, researchers can utilize established methodologies to investigate its potential role.

Suggested Experimental Approaches:

-

In Vitro Cell-Based Assays:

-

Gene Expression Analysis: Treat relevant cell lines (e.g., hepatocytes, macrophages) with this compound and measure the mRNA and protein levels of key LXR target genes involved in lipid metabolism (ABCA1, ABCG1, SREBP-1c, FASN) using qPCR and Western blotting.

-

Cholesterol Efflux Assay: Assess the ability of this compound to modulate cholesterol efflux from macrophage foam cells to HDL acceptors.

-

De Novo Lipogenesis Assay: Quantify the rate of fatty acid synthesis in hepatocytes treated with this compound using radiolabeled precursors such as [¹⁴C]-acetate.

-

-

In Vivo Animal Studies:

-

Lipid Profile Analysis: Administer this compound to animal models of dyslipidemia or metabolic syndrome and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Hepatic Steatosis Assessment: Evaluate the effect of this compound on liver fat accumulation in models of NAFLD through histological analysis (Oil Red O staining) and measurement of hepatic triglyceride content.

-

Gene Expression in Liver and Other Tissues: Analyze the expression of LXR target genes in the liver, adipose tissue, and small intestine of this compound-treated animals.

-

Signaling Pathways and Visualizations

The proposed mechanism of action for this compound involves the direct inhibition of the LXR signaling pathway.

Caption: Proposed inhibitory mechanism of this compound on the LXR signaling pathway.

Future Directions and Conclusion

This compound represents a potent chemical probe for dissecting the physiological and pathophysiological roles of LXR signaling. While its primary application has been explored in the context of cancer, its inverse agonist activity on LXRs warrants a thorough investigation into its effects on lipid metabolism. Future studies should focus on elucidating the precise impact of this compound on cholesterol homeostasis, hepatic lipogenesis, and its potential therapeutic utility in metabolic disorders. The detailed experimental approaches outlined in this guide provide a roadmap for researchers to explore this promising avenue of investigation. The development of LXR inverse agonists like this compound may offer novel therapeutic strategies for metabolic diseases where suppression of LXR activity is desired.

References

BE1218: An In-Depth Technical Guide to its Role in Cholesterol Homeostasis via Liver X Receptor (LXR) Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BE1218, a potent synthetic ligand that modulates cholesterol homeostasis. Contrary to initial hypotheses targeting the SREBP pathway directly, this compound functions as a high-affinity inverse agonist of the Liver X Receptors (LXRα and LXRβ). This document elucidates the mechanism of action of this compound, detailing its interaction with LXRs and the subsequent downstream effects on key genes involved in cholesterol synthesis, uptake, and efflux. Detailed experimental protocols for assays relevant to the characterization of LXR inverse agonists are provided, alongside structured data presentation and signaling pathway diagrams to facilitate a deeper understanding of this compound's role in cellular lipid regulation.

Introduction: The Central Role of Liver X Receptors in Cholesterol Homeostasis

Cellular cholesterol homeostasis is a tightly regulated process balancing cholesterol acquisition, through synthesis and uptake, with cholesterol removal, primarily via efflux. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical sensors of cellular cholesterol levels.[1] Upon activation by oxysterols, which are oxidized derivatives of cholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2]

LXR activation orchestrates a multifaceted response to high cellular cholesterol. Key actions include:

-

Promoting Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, which facilitate the transport of cholesterol and phospholipids out of cells to high-density lipoprotein (HDL).[3]

-

Regulating Fatty Acid Synthesis: Induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid synthesis.[4]

-

Influencing LDL Cholesterol Levels: Post-transcriptional downregulation of the Low-Density Lipoprotein Receptor (LDLR) through the induction of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL).[3]

Given their central role, LXRs have emerged as attractive therapeutic targets for metabolic diseases.

This compound: A Potent LXR Inverse Agonist

This compound is a small molecule identified as a potent inverse agonist of both LXRα and LXRβ. Inverse agonists are ligands that bind to a receptor and reduce its basal, or constitutive, activity. This is in contrast to neutral antagonists, which simply block the binding of an agonist, and agonists, which activate the receptor.

Binding Affinity

This compound exhibits high affinity for both LXR isoforms, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range.

| Parameter | LXRα | LXRβ | Reference |

| IC50 | 9 nM | 7 nM | [1] |

Mechanism of Action of this compound

The mechanism of action of this compound as an LXR inverse agonist involves the recruitment of co-repressor proteins to the LXR/RXR heterodimer on the DNA. In the absence of a ligand, or in the presence of an inverse agonist, LXRs can be associated with co-repressor complexes (containing proteins like NCoR and SMRT), which suppress the transcription of target genes. When an agonist binds, it induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator proteins, initiating gene transcription.[5] this compound, by stabilizing the LXR conformation that favors co-repressor binding, actively represses the transcription of LXR target genes.

Impact of this compound on Cholesterol Homeostasis

By suppressing the transcription of LXR target genes, this compound is expected to have a significant impact on multiple aspects of cholesterol and lipid metabolism.

Downregulation of Lipogenesis

A key consequence of LXR inverse agonism is the suppression of SREBF1 (encoding SREBP-1c) and its downstream target, FASN (Fatty Acid Synthase). This leads to a reduction in de novo lipogenesis, a therapeutically desirable effect, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Potential Increase in LDLR Levels

LXR activation upregulates IDOL, which targets the LDLR for degradation. By suppressing IDOL expression, this compound may lead to an increase in LDLR protein levels at the cell surface. This would enhance the clearance of LDL cholesterol from the circulation, a primary goal in the management of hypercholesterolemia.

Reduced Cholesterol Efflux

The suppression of ABCA1 and ABCG1 gene expression by an LXR inverse agonist would be expected to decrease the efflux of cholesterol from cells, particularly from macrophages. While this effect might seem counterintuitive for an anti-atherosclerotic agent, the overall impact on lipid profiles and disease progression is a subject of ongoing research.

The following diagram illustrates the anticipated effects of this compound on the cholesterol homeostasis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of LXR inverse agonists like this compound.

LXR Co-repressor Recruitment Assay (FRET-based)

This assay measures the ability of a compound to promote the interaction between the LXR ligand-binding domain (LBD) and a co-repressor peptide.

Principle: Förster Resonance Energy Transfer (FRET) is used to detect the proximity of two fluorescently labeled molecules. The LXR LBD is fused to a donor fluorophore (e.g., terbium cryptate), and a peptide corresponding to the nuclear receptor interaction domain of a co-repressor (e.g., NCoR) is labeled with an acceptor fluorophore (e.g., d2). When the inverse agonist promotes the interaction, the fluorophores are brought into close proximity, resulting in a FRET signal.

Protocol:

-

Reagents:

-

Purified, recombinant LXRα or LXRβ LBD fused to a donor fluorophore.

-

Synthetic co-repressor peptide (e.g., from NCoR) labeled with an acceptor fluorophore.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 0.1% BSA).

-

This compound and control compounds (agonist and antagonist) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well microplate, add the LXR-LBD and co-repressor peptide to the assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor emission.

-

Plot the FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for co-repressor recruitment.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This method quantifies the effect of this compound on the mRNA levels of LXR target genes in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2 human hepatoma cells, or primary macrophages) in appropriate media.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, gene-specific primers for target genes (SREBF1, FASN, IDOL, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

-

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I) or HDL.

Protocol:

-

Cell Labeling:

-

Plate cells (e.g., macrophages) in a multi-well plate.

-

Label the cellular cholesterol pool by incubating the cells with a medium containing [3H]-cholesterol for 24-48 hours.

-

-

Equilibration and Treatment:

-

Wash the cells to remove excess unincorporated [3H]-cholesterol.

-

Incubate the cells in a serum-free medium containing this compound or vehicle control for 18-24 hours to allow for equilibration of the labeled cholesterol and for the compound to exert its effect on gene expression.

-

-

Efflux:

-

Replace the medium with a fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

Collect the medium (containing the effluxed cholesterol).

-

Lyse the cells to collect the remaining intracellular cholesterol.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100%.

-

Conclusion

This compound represents a potent tool for investigating the role of LXR in cholesterol homeostasis and holds potential as a therapeutic agent. Its mechanism as an LXR inverse agonist allows for the targeted suppression of LXR-driven lipogenesis, a key advantage over LXR agonists which often lead to undesirable increases in fatty acid synthesis. The potential for this compound to indirectly increase LDLR levels via the suppression of IDOL presents an attractive avenue for lowering LDL cholesterol. Further research, including detailed in vivo studies, is necessary to fully elucidate the therapeutic potential and the complete physiological consequences of LXR inverse agonism with this compound. This guide provides a foundational understanding of this compound's mechanism and the experimental approaches required for its continued investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

Subject: BE1218 - Comprehensive Analysis of its Role in Cancer Cell Proliferation

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound or entity designated "BE1218" in the context of cancer cell proliferation. This suggests that "this compound" may be an internal, pre-clinical designation, a code name not yet disclosed in public research, or a potential misnomer.

Consequently, this document cannot provide a direct analysis of "this compound." However, to fulfill the core requirements of the user request for an in-depth technical guide on a molecule involved in cancer cell proliferation, we will proceed by presenting a detailed whitepaper on a well-characterized inhibitor of a critical cancer signaling pathway.

For this purpose, we will focus on a representative MEK inhibitor , a class of drugs that targets the MAPK/ERK pathway, which is frequently dysregulated in various cancers and is a pivotal driver of cell proliferation. The following sections will provide the kind of in-depth analysis, data presentation, experimental protocols, and visualizations you requested, using a well-documented, exemplary MEK inhibitor as the subject. This will serve as a template for the type of technical guide that could be produced for "this compound" should information become publicly available.

Introduction to MEK Inhibitors and the MAPK/ERK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. The core of this pathway consists of a series of protein kinases: RAS, RAF, MEK (also known as MAP2K), and ERK (also known as MAPK).

In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation. MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade by phosphorylating and activating ERK1 and ERK2. The inhibition of MEK is therefore a key therapeutic strategy to block this oncogenic signaling.

Quantitative Data on MEK Inhibitor Activity

The efficacy of MEK inhibitors is typically quantified through various in vitro and in vivo assays. The data presented below is a representative summary of the kind of quantitative information available for a typical MEK inhibitor.

| Assay Type | Cell Line | Genetic Background | IC50 / EC50 (nM) | Effect |

| Cell Viability (MTT/CellTiter-Glo) | A375 | BRAF V600E (Melanoma) | 5 - 15 | Inhibition of cell proliferation |

| Cell Viability (MTT/CellTiter-Glo) | HT-29 | BRAF V600E (Colon) | 10 - 25 | Inhibition of cell proliferation |

| Cell Viability (MTT/CellTiter-Glo) | HCT116 | KRAS G13D (Colon) | 50 - 150 | Inhibition of cell proliferation |

| Target Engagement (p-ERK ELISA) | A375 | BRAF V600E (Melanoma) | 1 - 10 | Reduction of ERK phosphorylation |

| Target Engagement (p-ERK ELISA) | HCT116 | KRAS G13D (Colon) | 20 - 60 | Reduction of ERK phosphorylation |

| In Vivo Tumor Growth Inhibition | A375 Xenograft | BRAF V600E (Melanoma) | 1-5 mg/kg | >70% Tumor Growth Inhibition |

| In Vivo Tumor Growth Inhibition | HCT116 Xenograft | KRAS G13D (Colon) | 5-10 mg/kg | >50% Tumor Growth Inhibition |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology to determine the effect of a MEK inhibitor on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MEK inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the MEK inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) to confirm target engagement by the MEK inhibitor.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

MEK inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the MEK inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations of Signaling Pathways and Workflows

The MAPK/ERK Signaling Pathway and Point of MEK Inhibition```dot

Caption: A typical workflow for determining the IC50 value of a compound.

Methodological & Application

BE1218 In Vitro Assay Protocol: A Comprehensive Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE1218 is a potent and selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, lipid, and glucose metabolism, as well as inflammation.[2][3] As key regulators of these pathways, LXRs have emerged as promising therapeutic targets for a range of metabolic and inflammatory diseases. This compound, by virtue of its inverse agonist activity, offers a valuable tool for investigating the therapeutic potential of LXR inhibition. This document provides detailed protocols for the in vitro characterization of this compound, including its activity, potency, and effects on target gene expression and cell viability.

Data Presentation

The following tables summarize the key in vitro data for this compound.

Table 1: this compound Potency

| Target | IC50 (nM) |

| LXRα | 9 |

| LXRβ | 7 |

Data sourced from publicly available information.[1]

Table 2: this compound Compound Details

| Parameter | Value |

| CAS Number | 2893967-40-1 |

| Molecular Formula | C30H30FNO4S2 |

| Molecular Weight | 551.69 g/mol |

Data sourced from publicly available information.

Signaling Pathway

The Liver X Receptors (LXRs) are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). In the absence of an agonist, the LXR/RXR heterodimer is bound to LXR response elements (LXREs) on the DNA and is associated with co-repressor proteins, which suppress gene transcription.[4][5] Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of target genes. These genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FAS), and inflammatory responses.[2][3][6]

An inverse agonist like this compound binds to LXR and stabilizes the receptor in a conformation that enhances the recruitment of co-repressors, thereby actively repressing the basal transcriptional activity of LXR target genes.[2]

Caption: LXR Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening and characterization of this compound.

Caption: General Experimental Workflow for In Vitro Characterization of this compound.

Experimental Protocols

LXRα and LXRβ Luciferase Reporter Gene Assay

This assay is designed to measure the inverse agonist activity of this compound on LXRα and LXRβ by quantifying the repression of luciferase reporter gene expression.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression vectors for full-length human LXRα or LXRβ

-

An LXR-responsive luciferase reporter vector (e.g., containing multiple LXREs upstream of a minimal promoter driving firefly luciferase)

-

A control vector for normalization (e.g., Renilla luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

LXR agonist (e.g., T0901317, for control)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A typical mix per well includes the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase control vector.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range would be from 1 pM to 10 µM.

-

Include a vehicle control (e.g., DMSO) and a positive control with a known LXR agonist.

-

After the 24-hour transfection period, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or control compounds to the respective wells.

-

To determine inverse agonist activity, treat cells with this compound in the presence of a low concentration of an LXR agonist (e.g., EC20 concentration).

-

-

Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell Viability/Cytotoxicity Assay (CCK-8 Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cell line of interest (e.g., HepG2, THP-1)

-

Cell culture medium

-

This compound

-

96-well tissue culture plates

-

Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT, MTS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7][8] Incubate for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment:

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8]

-

Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.[7][8]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot cell viability against the log concentration of this compound to determine any cytotoxic effects.

-

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

This protocol is for measuring the effect of this compound on the mRNA expression levels of LXR target genes.

Materials:

-

Cell line of interest (e.g., HepG2 macrophages)

-

6-well tissue culture plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for LXR target genes (e.g., ABCA1, SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of the LXR inverse agonist this compound. These assays will enable researchers to determine its potency, assess its effects on cell viability, and quantify its impact on the expression of key LXR target genes. The data generated from these studies will be invaluable for advancing our understanding of the therapeutic potential of LXR inverse agonism.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

- 7. apexbt.com [apexbt.com]

- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 9. ptglab.com [ptglab.com]

Application Notes and Protocols for the Use of BE1218 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Important Note on Mechanism of Action: Initial reports may have associated BE1218 with the inhibition of ROCK and MRCK kinases. However, current scientific literature and supplier information consistently identify this compound as a potent and selective inverse agonist of the Liver X Receptor (LXR). It exhibits high affinity for both LXRα and LXRβ isoforms. This document will therefore focus on the application of this compound as an LXR inverse agonist.

Liver X Receptors are nuclear receptors that play a critical role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation. As an inverse agonist, this compound does not merely block the action of LXR agonists but actively represses the basal activity of the receptor. This leads to the downregulation of LXR target genes, many of which are involved in lipogenesis and cholesterol transport. The ability to modulate these pathways makes this compound a valuable tool for research in metabolic diseases and oncology.

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Mechanism of Action | Liver X Receptor (LXR) Inverse Agonist | [1][2] |

| IC₅₀ for LXRα | 9 nM | [1][2] |

| IC₅₀ for LXRβ | 7 nM | [1][2] |

| Molecular Formula | C₃₀H₃₀FNO₄S₂ | |

| Molecular Weight | 551.69 g/mol |

Table 2: Example IC₅₀ Values for Cell Proliferation Inhibition by LXR Inverse Agonists

| Compound | Cell Line | Assay | IC₅₀ | Treatment Duration | Reference |

| GAC0001E5 (1E5) | MCF-7 (Breast Cancer) | MTT Assay | ~5 µM | 72 hours | [3] |

| GAC0001E5 (1E5) | MCF-7-TamR (Breast Cancer) | MTT Assay | ~5 µM | 72 hours | [3] |

| GAC0001E5 (1E5) | MDA-MB-231 (Breast Cancer) | MTT Assay | ~1 µM | 72 hours | [3] |

Signaling Pathway

The Liver X Receptor (LXR) signaling pathway is a key regulator of lipid homeostasis. In its basal state, LXR, in a heterodimer with the Retinoid X Receptor (RXR), is bound to LXR Response Elements (LXREs) on the DNA and complexed with corepressor proteins, which keeps target gene expression low. Upon binding of an agonist (e.g., oxysterols), the corepressors are released and coactivators are recruited, leading to the transcription of target genes such as SREBP-1c, ABCA1, and ABCG1. As an inverse agonist, this compound stabilizes the interaction between the LXR/RXR heterodimer and corepressors, leading to active repression of target gene transcription.

Caption: LXR signaling and this compound's mechanism of action.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Briefly vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Caption: Workflow for assessing cell viability with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 100 µM[3]. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Sterile 200 µL pipette tip or a cell scraper

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control. A starting concentration of 1-10 µM can be used based on cell viability data.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point for both treated and control wells.

Western Blot Analysis of LXR Target Gene Expression

This protocol is for determining the effect of this compound on the protein levels of LXR target genes. Key target genes that are expected to be downregulated by an LXR inverse agonist include Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), ATP-Binding Cassette Transporter A1 (ABCA1), and ATP-Binding Cassette Transporter G1 (ABCG1)[4][5].

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SREBP-1c, ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression

This protocol measures changes in the mRNA levels of LXR target genes in response to this compound treatment.

Materials:

-

Cells of interest treated with this compound as in the Western blot protocol

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (SREBP-1c, ABCA1, ABCG1) and a reference gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Protocol:

-

Extract total RNA from this compound-treated and control cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit[6].

-

Set up the qRT-PCR reactions in triplicate for each gene and sample using a SYBR Green or TaqMan master mix[6][7][8]. A typical reaction includes cDNA, primers, and master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-